N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide is a complex organic compound that features a combination of indole, pyrimidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole derivative can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The pyrimidine derivative can be synthesized through a condensation reaction involving appropriate amines and aldehydes .
The final step involves the coupling of the indole and pyrimidine intermediates with 2-fluorobenzamide under specific reaction conditions, such as the use of a coupling reagent like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide involves its interaction with specific molecular targets within cells. The indole and pyrimidine moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-purin-9-yl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-purin-9-yl)benzamide
Uniqueness
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide is unique due to its specific combination of indole, pyrimidine, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22ClFN6O |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H22ClFN6O/c1-14-11-15(2)30-24(29-14)32-23(31-22(33)18-5-3-4-6-20(18)26)27-10-9-16-13-28-21-8-7-17(25)12-19(16)21/h3-8,11-13,28H,9-10H2,1-2H3,(H2,27,29,30,31,32,33) |
InChI Key |
YSOHMNXBHMSZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.